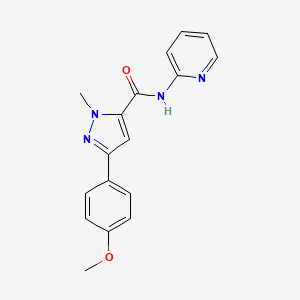![molecular formula C18H17N3O3S B10987950 N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10987950.png)
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- React the protected thiazole intermediate with pyrrole-1-carbaldehyde.
- Deprotect the amino group to obtain the final compound.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of Thiazole Ring
- Start with 1,3-thiazole-2-carboxylic acid.
- React it with 1,3-benzodioxole-5-carbaldehyde to form the thiazole ring.
- Protect the amino group with a suitable protecting group (e.g., Boc or Fmoc).
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield different derivatives.
Substitution: Substitution reactions at the thiazole or pyrrole positions are possible.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines) are commonly used.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Studied for its pharmacological properties (e.g., antiviral, anticancer).
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds include 1-(1,3-benzodioxol-5-yl)-2-butanone and related derivatives.
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C18H17N3O3S/c22-17(4-3-9-21-7-1-2-8-21)20-18-19-14(11-25-18)13-5-6-15-16(10-13)24-12-23-15/h1-2,5-8,10-11H,3-4,9,12H2,(H,19,20,22) |
InChI Key |
AHSLWCKXYZPWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCN4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10987869.png)
![N-(3-{[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10987873.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B10987874.png)
![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1-methyl-1H-benzimidazol-5-yl)propanamide](/img/structure/B10987880.png)
![N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B10987893.png)

![3-[4-(propan-2-yloxy)phenyl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide](/img/structure/B10987907.png)
![4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B10987910.png)
![1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B10987915.png)
methanone](/img/structure/B10987917.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide](/img/structure/B10987925.png)
methanone](/img/structure/B10987944.png)
![6-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B10987957.png)
sulfanyl]methyl}furan-2-yl)methanone](/img/structure/B10987958.png)
